N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
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Overview
Description
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is a chemical compound known for its unique structure and properties. It is characterized by the presence of dimethylamino groups and hydroxypropyl groups attached to a 1,3-diaminopropane backbone, with a monooleate ester group. This compound is used in various industrial and scientific applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate typically involves the following steps:
Starting Materials: The synthesis begins with N,N-Dimethyl-1,3-diaminopropane and 2-chloropropanol.
Reaction: The N,N-Dimethyl-1,3-diaminopropane is reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to form N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane.
Esterification: The resulting compound is then esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form the monooleate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Catalysts: Employing catalysts to speed up the reaction and improve yield.
Purification: Purifying the final product through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as ketones or aldehydes.
Reduction: Yields alcohols from the ester group.
Substitution: Results in the formation of substituted amines.
Scientific Research Applications
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate involves its interaction with molecular targets through its functional groups. The dimethylamino groups can form hydrogen bonds and electrostatic interactions, while the hydroxypropyl groups can participate in hydrogen bonding and nucleophilic attacks. The ester group can undergo hydrolysis, releasing oleic acid, which can further interact with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’,N’-bis(2-hydroxyethyl)-1,3-diaminopropane: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane: Lacks the monooleate ester group.
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane diacetate: Contains acetate ester groups instead of the monooleate ester.
Uniqueness
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is unique due to the presence of the monooleate ester group, which imparts distinct properties such as increased hydrophobicity and potential interactions with lipid membranes. This makes it particularly useful in applications involving surfactants and emulsifiers.
Properties
CAS No. |
72018-19-0 |
---|---|
Molecular Formula |
C29H60N2O4 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
InChI Key |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Origin of Product |
United States |
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